molecular formula C19H38O2 B056537 Nonadecanoic acid CAS No. 646-30-0

Nonadecanoic acid

Cat. No.: B056537
CAS No.: 646-30-0
M. Wt: 298.5 g/mol
InChI Key: ISYWECDDZWTKFF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Nonadecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce this compound derivatives.

    Reduction: Reduction reactions can convert this compound to nonadecanol.

    Substitution: It can participate in substitution reactions to form esters and amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are this compound derivatives, nonadecanol, esters, and amides .

Scientific Research Applications

Scientific Research Applications

  • Gas Chromatography Standard :
    Nonadecanoic acid is frequently used as a standard in gas chromatography for fatty acid analysis. Its well-defined properties make it an ideal reference for quantifying other fatty acids in complex mixtures .
  • Lipid Metabolism Studies :
    This compound serves as a research tool for studying lipid metabolism. It helps in understanding the roles of long-chain fatty acids in biological processes and their implications in metabolic disorders .
  • Cancer Research :
    This compound has shown potential anti-proliferative effects on cancer cell lines, particularly HL-60 cells, with an IC(50) value of approximately 68 µM. This suggests that it may play a role in cancer therapy or as a biomarker for certain types of cancer .
  • Pharmaceutical Sorption Studies :
    Recent studies have investigated the role of this compound in the sorption of pharmaceutical compounds in soil, indicating its importance in agricultural runoff management and environmental safety. This application highlights its relevance in understanding how organic compounds interact with soil matrices .

Environmental Applications

  • Soil Management :
    This compound is studied for its influence on the sorption behavior of pharmaceuticals in soils, which is crucial for mitigating environmental pollution from agricultural practices .
  • Biofuel Production :
    Research into microalgae has identified this compound methyl ester as a potential biofuel feedstock, emphasizing its utility in renewable energy applications .

Cosmetic and Personal Care Products

Due to its emollient properties, this compound is being explored for use in cosmetics and personal care products. Its ability to enhance skin texture and moisture retention makes it a valuable ingredient in formulations aimed at improving skin health .

Case Studies and Research Findings

Application AreaStudy/Findings
Gas ChromatographyUsed as a standard for fatty acid analysis .
Lipid MetabolismInvestigated for its role in metabolic disorders .
Cancer ResearchExhibited high inhibitory activity against HL-60 cells .
Environmental SafetyStudied for its impact on pharmaceutical sorption in soil .
Cosmetic FormulationsPotential use as an emollient in skin care products .

Mechanism of Action

The mechanism of action of nonadecanoic acid involves its interaction with molecular targets and pathways. In insects, it acts as a major constituent of defensive secretions, helping to protect against predators . The exact molecular targets and pathways in other applications are still under investigation.

Comparison with Similar Compounds

Nonadecanoic acid is similar to other long-chain saturated fatty acids, such as:

    Octadecanoic acid (Stearic acid): An 18-carbon saturated fatty acid.

    Eicosanoic acid (Arachidic acid): A 20-carbon saturated fatty acid.

Compared to these compounds, this compound is unique due to its specific applications in insect defense and its rarity in natural sources .

Biological Activity

Nonadecanoic acid, also known as nonadecylic acid or C19:0, is a saturated fatty acid with significant biological activity. This compound has garnered attention for its potential therapeutic effects, particularly in cancer research and metabolic studies. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on various cell types, and potential applications in medicine.

  • Molecular Formula : C19H38O2
  • Molecular Weight : 298.51 g/mol
  • Appearance : White to off-white crystalline solid
  • Melting Point : Approximately 67-69°C
  • Solubility : Insoluble in water; soluble in organic solvents

This compound is primarily found in small quantities in certain animal fats and plant oils. It plays a role as a fungal metabolite and is involved in lipid metabolism processes .

Inhibition of Cancer Cell Proliferation

Research has demonstrated that this compound exhibits notable inhibitory effects on cancer cell proliferation. A study focusing on human leukemia HL-60 cells reported an IC50 value of 68 ± 7 µM for this compound, indicating significant cytotoxicity compared to other fatty acids tested . The study further highlighted that this compound induced apoptosis in these cells, suggesting a mechanism involving programmed cell death pathways.

Comparison with Other Fatty Acids

In comparative studies, this compound was found to be more effective than other long-chain saturated fatty acids such as heptadecanoic (C17:0) and hexadecanoic acids (C16:0), which had higher IC50 values of 120 ± 23 µM and 132 ± 25 µM, respectively . This suggests that the length and saturation of the fatty acid chain may influence its biological activity.

Effects on Cell Viability

A recent investigation into the effects of various long-chain saturated fatty acids (LC-SFAs) on human pancreatic β-cells revealed that this compound caused a marked increase in cell death at concentrations as low as 125 µM. This response was more pronounced in rodent INS-1E cells compared to human EndoC-βH1 cells, where higher concentrations (≥500 µM) were necessary to observe similar effects . These findings underscore the importance of considering species differences when evaluating the toxicity of fatty acids.

Cancer Research

Given its ability to inhibit cancer cell proliferation and induce apoptosis, this compound may serve as a lead compound for developing novel anticancer agents. Its unique properties could be leveraged in therapeutic formulations aimed at specific types of cancer.

Metabolic Disorders

This compound's role in lipid metabolism suggests potential applications in managing metabolic disorders such as obesity and type 2 diabetes. Research indicates that odd-chain fatty acids like nonadecanoic may influence metabolic pathways differently than even-chain fatty acids, possibly providing protective effects against insulin resistance .

Case Studies and Research Findings

StudyFocusFindings
Cancer Cell ProliferationThis compound showed IC50 of 68 ± 7 µM against HL-60 cells; induced apoptosis.
Cell ViabilityIncreased cell death in INS-1E cells at ≥125 µM; less toxic to EndoC-βH1 cells.
Lipid MetabolismThis compound implicated in metabolic processes; potential biomarker for cardiovascular diseases.

Properties

IUPAC Name

nonadecanoic acid
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InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)
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InChI Key

ISYWECDDZWTKFF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C19H38O2
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DSSTOX Substance ID

DTXSID3060954
Record name Nonadecanoic acid
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Molecular Weight

298.5 g/mol
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Physical Description

White flakes; [Sigma-Aldrich MSDS], Solid
Record name Nonadecanoic acid
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Boiling Point

300.00 °C. @ 760.00 mm Hg
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CAS No.

646-30-0, 68002-88-0
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Melting Point

69.4 °C
Record name Nonadecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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